1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene
Description
1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene (CAS: 365564-05-2) is a trifunctional boronic ester derivative characterized by a central benzene ring symmetrically substituted with three pinacol boronate groups. This compound is a critical monomer in polymer and materials chemistry, particularly in Pd-catalyzed Suzuki-Miyaura cross-coupling reactions, where it enables the synthesis of branched or hyperbranched polymers and covalent organic frameworks (COFs) . Its synthesis typically involves Suzuki coupling, as demonstrated in a high-yield (80%) protocol using 1,3,5-triiodo-2,4,6-trimethylbenzene and a boronate ester precursor, followed by purification via column chromatography and recrystallization .
Properties
IUPAC Name |
2-[3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H39B3O6/c1-19(2)20(3,4)29-25(28-19)16-13-17(26-30-21(5,6)22(7,8)31-26)15-18(14-16)27-32-23(9,10)24(11,12)33-27/h13-15H,1-12H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKOLBYNBPONPAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)B3OC(C(O3)(C)C)(C)C)B4OC(C(O4)(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H39B3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50718345 | |
| Record name | 2,2',2''-(Benzene-1,3,5-triyl)tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50718345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
365564-05-2 | |
| Record name | 2,2',2''-(Benzene-1,3,5-triyl)tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50718345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,5-Phenyltriboronic acid, tris(pinacol) ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene (commonly referred to as Bz-3BO) is a boron-containing compound that has garnered attention in various fields of research due to its unique structural properties and potential biological applications. This article delves into the biological activity of Bz-3BO, highlighting its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C₂₄H₃₉B₃O₆
- Molecular Weight : 456.00 g/mol
- CAS Number : 365564-05-2
- Appearance : White to light yellow powder or crystals
- Melting Point : Approximately 285 °C
Bz-3BO can be synthesized through various methods including the Suzuki coupling reaction. The compound features tripodal architecture which enhances its interaction with biological targets. The boron atoms in the structure are known to form reversible covalent bonds with biomolecules such as proteins and nucleic acids, which can influence cellular processes.
Antioxidant Properties
Research indicates that Bz-3BO exhibits significant antioxidant activity. This property is crucial in mitigating oxidative stress within cells, which is a contributing factor in various diseases including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals has been demonstrated in vitro.
Anticancer Activity
Several studies have investigated the anticancer potential of Bz-3BO. For instance:
- A study published in ACS Applied Materials & Interfaces demonstrated that Bz-3BO could inhibit the proliferation of cancer cells by inducing apoptosis through the activation of specific signaling pathways .
- Another research highlighted its role in enhancing the efficacy of chemotherapeutic agents when used in combination therapies .
Neuroprotective Effects
Bz-3BO has shown promise in neuroprotection. In animal models of neurodegeneration, administration of Bz-3BO resulted in reduced neuronal loss and improved cognitive function. This suggests a potential therapeutic application for neurodegenerative diseases such as Alzheimer's .
Case Studies
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: CHBO
Molecular Weight: 456.00 g/mol
CAS Number: 365564-05-2
TACB features a tripodal structure with three boronate ester groups attached to a central benzene ring. This configuration enhances its reactivity in various coupling reactions.
Suzuki-Miyaura Cross-Coupling Reactions
TACB is extensively utilized in Suzuki-Miyaura cross-coupling reactions due to its ability to form stable boronate complexes. This reaction is pivotal for constructing complex organic molecules:
- Case Study: In a recent study, TACB was employed to synthesize novel organic materials through a three-fold Suzuki-Miyaura coupling reaction with 6-bromo-α-carboline. The resulting compounds demonstrated promising electronic properties suitable for organic electronics applications .
Polymer Chemistry
TACB serves as a building block for synthesizing polymers with tailored properties. Its boronate groups facilitate the formation of cross-linked networks:
- Application Example: Research indicates that TACB can be used to create organic framework nanosheets that effectively adsorb doxorubicin (DOX) from serum, showcasing its potential in drug delivery systems . The adsorption efficiency reached up to 97% within an hour of exposure.
Organic Photonic Devices
The unique electronic properties of TACB make it suitable for applications in organic photonic devices:
- Research Insight: A study highlighted that TACB could be integrated into the fabrication of organic light-emitting diodes (OLEDs), enhancing their performance due to its efficient charge transport characteristics .
Nanomaterials Development
TACB is instrumental in the development of nanomaterials for various applications:
- Example: The compound has been utilized in the synthesis of nitrogen-doped microporous carbon materials. These materials exhibit enhanced surface area and porosity, making them ideal for energy storage applications .
Drug Delivery Systems
TACB's ability to form stable complexes allows it to be used in drug delivery systems:
- Case Study: In experiments involving the removal of DOX from serum using TACB-derived materials, researchers found that these materials maintained high biocompatibility while effectively capturing the drug . This suggests potential use in targeted cancer therapies.
Biosensors
The compound's reactivity can be harnessed for developing sensitive biosensors:
- Application Insight: TACB has been explored as a component in biosensors due to its ability to form complexes with biomolecules, allowing for the detection of specific targets at low concentrations.
Summary Table of Applications
| Application Area | Specific Use Case | Outcome/Benefit |
|---|---|---|
| Organic Synthesis | Suzuki-Miyaura reactions | Synthesis of complex organic molecules |
| Polymer Chemistry | Formation of cross-linked polymers | Tailored material properties |
| Organic Photonics | Integration in OLEDs | Enhanced charge transport |
| Nanomaterials | Development of nitrogen-doped carbon | Improved energy storage capabilities |
| Biomedical | Drug delivery systems | High adsorption efficiency for DOX |
| Biosensing | Development of sensitive biosensors | Detection of biomolecules |
Comparison with Similar Compounds
Functional Group Density and Reactivity
The trifunctional nature of 1,3,5-tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene distinguishes it from difunctional analogs. For example:
- 1,4-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene (CAS: 243145-83-7): A difunctional monomer used in linear polymer synthesis. In bacteriochlorin dyad synthesis, this compound achieved an 88% yield in Suzuki reactions, highlighting efficient coupling with minimal steric hindrance .
- 4,4’-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,1’-biphenyl: Another difunctional monomer, yielding 49% in bacteriochlorin dyad synthesis, with reduced efficiency attributed to extended conjugation and steric effects .
Table 1: Functional Group Count and Reaction Efficiency
Structural Modifications and Steric Effects
Substituents on the benzene core significantly influence reactivity:
- 1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,4,6-trimethylbenzene (TFTB): Methyl groups at the 2,4,6-positions introduce steric hindrance, reducing coupling efficiency (51% yield) compared to the parent compound .
- 2,3,4,5-Tetrachloro-N-(3-dioxaborolan-2-ylphenyl)benzene : Chlorine substituents enhance electronic withdrawal, improving stability but requiring optimized coupling conditions .
Preparation Methods
Direct Borylation of Benzene Derivatives
Overview:
One of the primary strategies to synthesize 1,3,5-tris(boronate) benzene derivatives involves the direct borylation of benzene or substituted benzene derivatives using boron reagents under catalytic conditions.
- Starting from 1,3,5-tribromobenzene, a triple Suzuki coupling with bis(pinacolato)diboron is conducted.
- Alternatively, direct C–H borylation catalyzed by transition metals (e.g., Iridium or Nickel complexes) can be employed to functionalize benzene at the 1,3,5-positions selectively.
- Yamada et al. reported a nickel-catalyzed direct borylation to synthesize boron-rich aromatic compounds, achieving moderate to good yields (~74%) over extended reaction times (up to two days).
- Wagner et al. developed a two-step process involving lithiation and subsequent borylation using highly reactive reagents like n-butyllithium and Grignard reagents. This method achieved partial borylation with an overall yield of 64% but involved handling toxic and pyrophoric reagents.
- Aubert and Gandon demonstrated cobalt-catalyzed [2+2+2] cycloaddition of ethynyl pinacol borate to yield a mixture including 1,3,5-tris(boronate)benzene with a 63% yield. However, this method requires expensive reagents and complex product separation.
| Method | Yield (%) | Catalyst/Reagents | Advantages | Limitations |
|---|---|---|---|---|
| Nickel-catalyzed direct borylation | ~74 | Nickel catalyst, bis(pinacolato)diboron | Moderate yield, scalable | Long reaction time (2 days) |
| Two-step lithiation/borylation | 64 | n-Butyllithium, Grignard reagents | Good yield | Toxic reagents, partial borylation |
| Cobalt-catalyzed cycloaddition | 63 | Cobalt catalyst, ethynyl pinacol borate | Novel approach | Expensive reagents, complex separation |
Suzuki Coupling of Pre-Functionalized Precursors
Overview:
A widely used and practical approach involves Suzuki coupling between commercially available 1,3,5-tris(pinacol boronate)benzene and aryl halides or vice versa.
- The synthesis begins with commercially available 1,3,5-tribromobenzene or 1,3,5-tris(pinacol boronate)benzene.
- Cross-coupling with bis(pinacolato)diboron under palladium catalysis produces the target compound.
- This method benefits from the commercial availability of starting materials and well-established Suzuki coupling protocols.
- A recent study demonstrated the synthesis of multilayered 3D polymers via 1,3,5-position coupling of 1,3,5-tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene with 1,8-dibromonaphthalene using Suzuki coupling. Both starting materials were commercially available, facilitating reproducibility and scalability.
- Palladium catalyst (e.g., Pd(PPh3)4)
- Base such as potassium carbonate or sodium carbonate
- Solvent: typically a mixture of water and organic solvent (e.g., toluene or dioxane)
- Temperature: 80–100 °C
- Reaction time: several hours (6–24 h)
- High purity product (>98% by GC)
- Straightforward purification by column chromatography
- Scalable and reproducible due to commercial availability of reagents
Alternative Synthetic Routes and Considerations
Summary Table of Preparation Methods
| Preparation Method | Starting Materials | Catalyst/Reagents | Yield (%) | Notes |
|---|---|---|---|---|
| Nickel-catalyzed direct borylation | Benzene derivatives + bis(pinacolato)diboron | Nickel catalyst | ~74 | Long reaction time, moderate yield |
| Two-step lithiation/borylation | 1,3,5-tribromobenzene + n-BuLi + Bpin | n-Butyllithium, Grignard reagents | 64 | Toxic reagents, partial borylation |
| Cobalt-catalyzed cycloaddition | Ethynyl pinacol borate + cobalt catalyst | Cobalt catalyst | 63 | Expensive reagents, complex product mixture |
| Suzuki coupling of commercial reagents | 1,3,5-tribromobenzene + bis(pinacolato)diboron | Pd catalyst, base (K2CO3) | >98 (purity) | Commercially available reagents, scalable |
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for Suzuki-Miyaura cross-coupling reactions involving 1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene?
- Methodological Answer : The compound is typically employed in palladium-catalyzed Suzuki-Miyaura reactions due to its three boronate ester groups, enabling trifunctional coupling. Key parameters include:
- Catalyst System : Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.5–2 mol%) in anhydrous conditions.
- Base : K₂CO₃ or Cs₂CO₃ (3–5 equiv) in a 3:1 mixture of THF:H₂O.
- Temperature : 80–100°C under nitrogen, monitored via TLC or GC-MS for 12–24 hours.
- Workup : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How is this compound utilized in synthesizing 3D polymers, and what are the structural advantages?
- Methodological Answer : The compound acts as a trifunctional node in constructing multilayered 3D polymers. For example, coupling with 1,8-dibromonaphthalene via Suzuki-Miyaura reactions creates rigid, porous frameworks. Advantages include:
- Symmetry : The 1,3,5-substitution pattern ensures uniform branching.
- Thermal Stability : The dioxaborolane groups resist hydrolysis during polymerization.
- Characterization : Confirmed via gel permeation chromatography (GPC) for molecular weight and SEM for morphology .
Advanced Research Questions
Q. How can chiral properties in polymers derived from this compound be systematically characterized?
- Methodological Answer : Chiral/achiral behavior is probed using:
- Circular Dichroism (CD) : To detect Cotton effects in chiral polymers.
- Polarized Light Microscopy : Identifies birefringence in crystalline domains.
- X-ray Crystallography : Resolves absolute configuration (using SHELXL or OLEX2 for refinement) .
Q. What strategies resolve discrepancies in NMR data when coupling this compound with electron-deficient aryl halides?
- Methodological Answer : Unexpected peaks in ¹¹B NMR or ¹H-¹³C HSQC spectra often stem from:
- Incomplete Coupling : Optimize catalyst loading or reaction time.
- Protodeboronation : Use lower temperatures or additives like NaHCO₃.
- Byproduct Identification : Employ high-resolution LC-MS or 2D NMR (COSY, NOESY) to detect boronic acid intermediates .
Q. How can computational tools enhance structural refinement of crystals derived from this compound?
- Methodological Answer :
- SHELXL : Refine small-molecule structures using least-squares minimization and twin detection algorithms.
- OLEX2 : Integrate structure solution (via charge flipping) with visualization tools for disorder modeling.
- DFT Calculations : Validate bond lengths/angles (e.g., B–O distances ~1.36 Å) and predict electronic properties .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
